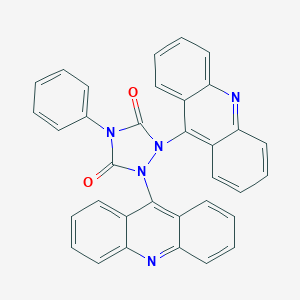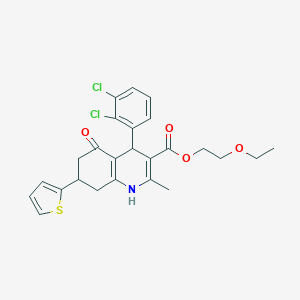
1,3-DIOXAN-4-YLMETHYL (4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIOXAN-4-YLMETHYL (4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is a compound that belongs to the class of 1,2,4-triazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIOXAN-4-YLMETHYL (4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE typically involves a multi-step process. One common method includes the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol with a halogenated acetal in the presence of a base such as cesium carbonate . The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified and characterized using spectroscopic techniques such as FT-IR, 1D, and 2D NMR .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1,3-DIOXAN-4-YLMETHYL (4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
1,3-DIOXAN-4-YLMETHYL (4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-DIOXAN-4-YLMETHYL (4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE involves its interaction with biological targets through hydrogen bonding and other non-covalent interactions. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones and 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole.
1,3,4-Thiadiazole Derivatives: Compounds such as 1,2,4-triazole-3-thione and 1,3,4-thiadiazole derivatives.
Uniqueness
1,3-DIOXAN-4-YLMETHYL (4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is unique due to its combination of a 1,2,4-triazole ring with a dioxane moiety. This unique structure allows it to exhibit a wide range of biological activities and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C19H19N3O2S |
|---|---|
Molecular Weight |
353.4g/mol |
IUPAC Name |
3-(1,3-dioxan-4-ylmethylsulfanyl)-4,5-diphenyl-1,2,4-triazole |
InChI |
InChI=1S/C19H19N3O2S/c1-3-7-15(8-4-1)18-20-21-19(22(18)16-9-5-2-6-10-16)25-13-17-11-12-23-14-24-17/h1-10,17H,11-14H2 |
InChI Key |
ZQRUVANIBUOZDH-UHFFFAOYSA-N |
SMILES |
C1COCOC1CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1COCOC1CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-hydroxy-2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzo[g]indole-3-carboxylate](/img/structure/B395248.png)
![3-(4-tert-butylphenyl)-10-(cyclopropylcarbonyl)-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B395249.png)
![(2Z)-4-(4-CHLOROPHENYL)-3-ETHYL-N-(4-{5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}PHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B395251.png)
![11-(2-furyl)-9,10-dihydro-8H-benzo[f]cyclopenta[b]quinoline](/img/structure/B395253.png)

![N,N,N',N'-tetramethyl-4,6-(ethanediylidene)-10,12-ethenodibenzo[d,m][1,3,8,10,2,9]tetraoxadiphosphacyclotetradecine-8,17-diamine](/img/structure/B395256.png)
![1-(4-Propoxyphenyl)-3-(3-pyridyl)benzo[f]quinoline](/img/structure/B395257.png)
![7-tert-butyl-2-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B395258.png)


![cyclopentyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B395263.png)

![2-[(4-tert-butylbenzoyl)amino]-N-(2,6-dimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B395269.png)
